Cyclobutanone

Catalog No.
S1525585
CAS No.
1191-95-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutanone

CAS Number

1191-95-3

Product Name

Cyclobutanone

IUPAC Name

cyclobutanone

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2

InChI Key

SHQSVMDWKBRBGB-UHFFFAOYSA-N

SMILES

C1CC(=O)C1

Synonyms

NSC 87632

Canonical SMILES

C1CC(=O)C1

Synthesis of Complex Molecules

  • Building Block: Cyclobutanone serves as a crucial building block for synthesizing various complex molecules, including natural products, pharmaceuticals, and functional materials. Its strained ring structure makes it reactive, allowing for diverse chemical transformations.
  • Pharmaceutical Intermediates: It is a valuable starting material for synthesizing various pharmaceutical intermediates, including anticonvulsants, muscle relaxants, and other therapeutic agents.

Organic Synthesis

  • Precursor for Cyclobutane Derivatives: Cyclobutanone acts as a precursor for synthesizing a wide range of cyclobutane derivatives, which are essential components in numerous organic compounds.
  • Development of Novel Catalysts: Research explores using cyclobutanone in developing novel catalysts that can facilitate specific chemical reactions with improved efficiency and selectivity.

Exploration of its Chemical Properties

  • Understanding Ring Strain: Studies investigate the unique properties of cyclobutanone, particularly its ring strain, which influences its reactivity and potential applications in material science and drug design.
  • Photochemical Reactions: Research explores the photochemical behavior of cyclobutanone, aiming to understand its light-induced reactions and potential applications in areas like solar energy conversion or organic photovoltaics.

Cyclobutanone is an organic compound with the molecular formula C4H6O\text{C}_4\text{H}_6\text{O}. It is classified as a four-membered cyclic ketone, specifically a cycloalkanone. This compound appears as a colorless, volatile liquid at room temperature and is notable for being the smallest cyclic ketone that can be handled with relative ease, especially when compared to its more reactive counterpart, cyclopropanone . Cyclobutanone's structure consists of a carbonyl group (C=O\text{C}=\text{O}) attached to a cyclobutane ring, which contributes to its unique chemical properties.

Cyclobutanone itself is not known to have a specific mechanism of action in biological systems. However, the cyclobutanone ring structure is present in some biologically active molecules, and its reactivity can play a role in their function [].

Cyclobutanone is a flammable liquid and should be handled with care. It is considered a moderate irritant and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE) when handling cyclobutanone [].

. Notably, it undergoes thermal decomposition at approximately 350 °C, leading to the formation of ethylene and ketene through a [2+2] cycloelimination process. The activation energy for this reaction is about 52 kcal/mol . Additionally, cyclobutanone can participate in cycloaddition reactions and can serve as an intermediate in several organic transformations, including the homo-Favorskii rearrangement .

While specific biological activities of cyclobutanone are not extensively documented, its derivatives have been studied for potential pharmacological effects. Research indicates that certain cyclobutanone derivatives may exhibit antitumor activity, although further studies are necessary to fully understand their biological implications .

Several methods exist for synthesizing cyclobutanone:

  • Oxidative Decarboxylation: This method involves the oxidative decarboxylation of cyclobutanecarboxylic acid, which has been optimized using various reagents .
  • Diazomethane Reaction: A more efficient synthesis involves reacting diazomethane with ketene, yielding cyclobutanone through a ring expansion mechanism .
  • Lithium Iodide Catalysis: Another method utilizes lithium iodide to catalyze the rearrangement of oxaspiropentane, which is formed from methylenecyclopropane .
  • Radical Processes: Recent advances have introduced radical-mediated methods for constructing cyclobutanones from diazoketones and other precursors .

These methods highlight the versatility of synthetic approaches available for producing cyclobutanone.

Cyclobutanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. Its derivatives have been explored for potential applications in medicinal chemistry due to their unique structural features and biological activities .

Recent studies have focused on the interaction of cyclobutanone derivatives with radical species. For example, cyclobutanone oximes can undergo iminyl-radical-triggered ring-opening reactions, which allow for the capture of small molecules like sulfur dioxide and carbon monoxide . These interactions suggest potential pathways for developing new materials or compounds with specific functionalities.

Cyclobutanone shares similarities with other cyclic ketones but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundMolecular FormulaCharacteristics
CyclopentanoneC5H8O\text{C}_5\text{H}_8\text{O}Five-membered ring; more stable than cyclobutanone
CyclohexanoneC6H10O\text{C}_6\text{H}_{10}\text{O}Six-membered ring; widely used in industrial applications
CyclopropanoneC3H4O\text{C}_3\text{H}_4\text{O}Highly reactive; smallest cyclic ketone
3-MethylcyclobutanoneC5H10O\text{C}_5\text{H}_{10}\text{O}Methyl-substituted derivative; retains cyclic structure

Cyclobutanone's smaller size compared to cyclopentanone and cyclohexanone makes it more reactive, while its stability surpasses that of cyclopropanone. This balance between reactivity and stability makes it a valuable compound in synthetic organic chemistry.

Boiling Point

99.0 °C

Melting Point

-50.9 °C

UNII

6PF2SH405U

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (20%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.95 mmHg

Pictograms

Flammable

Flammable

Other CAS

1191-95-3

Wikipedia

Cyclobutanone

General Manufacturing Information

Cyclobutanone: ACTIVE

Dates

Modify: 2023-08-15

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